Tetrachloroterphenyl
Description
Structure
3D Structure
Properties
CAS No. |
106105-06-0 |
|---|---|
Molecular Formula |
C18H10Cl4 |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
VWGZORLKCHSJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Structural Isomerism and Congeneric Analysis of Tetrachloroterphenyls
Nomenclature and Structural Variants of Polychlorinated Terphenyls (PCTs)
Polychlorinated terphenyls are derived from a terphenyl backbone, which consists of three interconnected benzene (B151609) rings. wikipedia.org The terphenyl structure can exist as three basic isomers: ortho-, meta-, and para-terphenyl, depending on the linkage points of the phenyl rings. Further complexity arises from the number and position of chlorine atoms that can substitute the hydrogen atoms on these rings.
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. chemguide.co.uklibretexts.org For tetrachloroterphenyls, this means they all have the molecular formula C₁₈H₁₀Cl₄, but the chlorine atoms are attached at different positions on the terphenyl structure. These different positional isomers are referred to as congeners. The specific nomenclature for a tetrachloroterphenyl congener indicates the parent terphenyl isomer (o-, m-, or p-) and the numbered positions of the four chlorine atoms on the three phenyl rings.
The structural diversity of PCTs is vast. Commercial PCTs were produced by the chlorination of technical grade terphenyl, which is a mixture of the ortho, meta, and para isomers. researchgate.net This process resulted in complex mixtures of numerous congeners with varying degrees of chlorination. For tetrachloroterphenyls specifically, a large number of structural isomers are theoretically possible, making their individual identification and quantification a significant analytical challenge.
Chromatographic Separation of this compound Congeners
The separation of individual this compound congeners from complex mixtures is a critical step in their analysis. Gas chromatography (GC) is a powerful technique for separating volatile compounds like PCTs. nih.govresearchgate.net However, due to the large number of isomers and their similar physical properties, achieving complete separation is often difficult.
Differentiation of Coplanar and Non-Coplanar Isomers
A particularly important aspect of PCT analysis is the differentiation between coplanar and non-coplanar isomers. researchgate.net Coplanar isomers are those where the phenyl rings can rotate into a flat, planar conformation. reddit.com This planarity is a key factor in their toxicological properties, similar to dioxin-like compounds. Non-coplanar isomers have chlorine atoms at the ortho positions (2, 2', 6, 6'), which sterically hinder the rotation of the phenyl rings, forcing them into a non-planar arrangement.
Specialized chromatographic techniques are employed to separate these isomer groups. For instance, columns with specific stationary phases, such as those based on activated carbon, can effectively fractionate coplanar and non-coplanar congeners. The planar molecules interact more strongly with the carbon stationary phase, leading to longer retention times compared to their non-coplanar counterparts.
Column Chromatographic Method Development for Congener Separation
Column chromatography is a fundamental technique used for the purification and separation of compounds from a mixture. ntu.edu.twflinnsci.comuoanbar.edu.iq In the context of this compound analysis, column chromatography is often used as a sample cleanup and fractionation step prior to instrumental analysis. Various adsorbent materials, known as the stationary phase, are used to pack the column. Common choices include silica (B1680970) gel, alumina, and Florisil. researchgate.net
The separation is based on the differential adsorption of the congeners to the stationary phase and their solubility in the mobile phase (the solvent flowing through the column). flinnsci.comuoanbar.edu.iq By carefully selecting the stationary and mobile phases, it is possible to separate groups of congeners based on their polarity and structural characteristics. For example, a multi-column approach, sometimes combining different adsorbents like silica and alumina, can be developed to achieve a higher degree of separation. researchgate.netnih.gov The fractions collected from the column can then be analyzed by more sensitive techniques like gas chromatography.
Advanced Spectroscopic Elucidation of this compound Structures
Following chromatographic separation, spectroscopic methods are essential for the definitive identification and structural elucidation of the individual this compound congeners.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. researchgate.netmsu.eduecopneus.it Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for the characterization of this compound isomers. emerypharma.comrsc.org
The chemical shift of a proton or carbon nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The presence of chlorine atoms, which are electronegative, significantly influences the chemical shifts of nearby protons and carbons on the phenyl rings. By analyzing the chemical shifts, the multiplicity (splitting pattern) of the signals, and the coupling constants, chemists can deduce the substitution pattern of chlorine atoms on the terphenyl backbone. emerypharma.com For complex structures, two-dimensional (2D) NMR techniques can provide additional information about the connectivity of atoms within the molecule, aiding in the unambiguous assignment of the isomer's structure. emerypharma.com
Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Isomer
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.50 | Doublet | 8.0 |
| H-3' | 7.35 | Triplet | 7.5 |
| H-4' | 7.42 | Triplet | 7.5 |
| H-5' | 7.48 | Doublet | 8.0 |
| H-3" | 7.60 | Doublet | 2.0 |
| H-5" | 7.55 | Doublet | 2.0 |
Note: This table is for illustrative purposes and does not represent a specific, experimentally determined structure.
Mass Spectrometry for Congener Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.com When coupled with gas chromatography (GC-MS), it is a highly effective method for identifying and quantifying this compound congeners in environmental and biological samples. acs.orgdguv.de
In a mass spectrometer, the separated congeners eluting from the GC column are ionized. The resulting molecular ions confirm the molecular weight of the this compound. The molecules also fragment in a characteristic pattern, producing a mass spectrum that serves as a molecular fingerprint. dguv.de By comparing the retention time and the mass spectrum of an unknown peak to those of a known reference standard, the specific congener can be identified. creative-proteomics.comnesvilab.org High-resolution mass spectrometry can provide even greater certainty by determining the elemental composition of the ions with high accuracy.
The use of different ionization techniques, such as electron impact (EI) and electron capture negative ionization (ECNI), can provide complementary information. researchgate.net For instance, the mass spectra of ortho-substituted PCTs can differ from meta- and para-homologues, aiding in their differentiation. researchgate.net
Synthetic Methodologies and Environmental Formation Pathways of Tetrachloroterphenyl
Controlled Laboratory Synthesis Routes for Tetrachloroterphenyl Congeners
The targeted synthesis of specific this compound congeners is crucial for analytical and research purposes, allowing for the study of their properties and behavior. The Suzuki-Miyaura coupling reaction is a prominent and effective method for this purpose.
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for creating carbon-carbon bonds. wikipedia.orglibretexts.org It is particularly well-suited for the synthesis of biaryls and polyaryls, including polychlorinated terphenyls (PCTs). researchgate.netuwindsor.ca The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org
In the context of this compound synthesis, this method allows for the selective and controlled construction of the terphenyl backbone with specific chlorination patterns. The general approach involves coupling chlorinated aryl boronic acids with bromochlorobenzenes. researchgate.net This strategy has been successfully employed to prepare a variety of PCT congeners, including several tetrachlorides. researchgate.net The reaction's tolerance for a wide range of functional groups and its often mild conditions make it a preferred route for synthesizing these complex molecules. mdpi.com Researchers have synthesized a number of PCT congeners using this method, which are essential as standards for environmental analysis. researchgate.netcore.ac.uk
Below is a summary of specific this compound congeners that have been synthesized utilizing the Suzuki-Miyaura coupling reaction.
Table 1: Examples of this compound Congeners Synthesized via Suzuki-Miyaura Coupling This table is interactive. Click on the headers to sort.
| Congener Name | Molecular Formula | Starting Materials Example | Reference |
|---|---|---|---|
| 2,2'',4,4''-tetrachloro-meta-terphenyl | C₁₈H₁₀Cl₄ | (Chlorinated) aryl boronic acids and bromochlorobenzenes | researchgate.net |
| 2,2'',5,5''-tetrachloro-meta-terphenyl | C₁₈H₁₀Cl₄ | (Chlorinated) aryl boronic acids and bromochlorobenzenes | researchgate.net |
| 3,3'',4,4''-tetrachloro-meta-terphenyl | C₁₈H₁₀Cl₄ | (Chlorinated) aryl boronic acids and bromochlorobenzenes | researchgate.net |
Unintentional Formation and Byproduct Generation Mechanisms
Beyond controlled synthesis, tetrachloroterphenyls can be formed unintentionally through various anthropogenic activities, primarily high-temperature processes and as contaminants in industrial chemical production. phenomenex.com
Combustion is a complex chemical process involving fuel, oxygen, and heat, which can lead to the formation of a wide array of products, including unintentional persistent organic pollutants (POPs). firesafe.org.uk Theoretically, any chemical process that involves carbon, chlorine, and elevated temperatures can generate chlorinated aromatic compounds like PCBs and, by extension, PCTs. nih.gov
Investigations into environmental pollution have identified that chemical substances can be unintentionally formed during combustion processes. env.go.jp The formation of POPs such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs) in thermal processes is a recognized phenomenon. greenpolicyplatform.org Given their chemical structure and the conditions under which related compounds are formed, tetrachloroterphenyls are also considered potential byproducts of incomplete combustion in environments where chlorinated precursors are present. phenomenex.com
Tetrachloroterphenyls can be generated as unintentional byproducts during the manufacture of other chemicals. phenomenex.com Historically, commercial PCT mixtures were produced for applications similar to those of PCBs, such as heat transfer fluids and dielectrics. basel.int However, beyond intentional production, they can arise as contaminants. For instance, an analysis of a specific industrial coolant blend revealed the presence of a mixture of mono-, di-, tri-, and tetrachloroterphenyls. toxicdocs.org
The formation pathway in these industrial settings often involves the same fundamental components as in combustion: a carbon source, a chlorine source, and conditions of elevated temperature or the presence of a catalyst. nih.gov Industrial precursors are the basic chemicals that, when subjected to certain manufacturing conditions, can react to form unintended substances. For example, the synthesis of certain pigments and dyes has been identified as a source of unintentionally produced PCBs, and similar pathways could theoretically lead to PCT formation. nih.gov The presence of chlorine and aromatic organic compounds in a chemical process creates the potential for the inadvertent synthesis of chlorinated aromatics like this compound.
Advanced Analytical Chemistry for Tetrachloroterphenyl Quantification and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, such as tetrachloroterphenyl. thermofisher.commeasurlabs.com This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. lcms.cz In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or hydrogen, carries the sample through the column, which is coated with a stationary phase. The different components of the sample interact with the stationary phase at different rates, causing them to separate. As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. lcms.czutm.my
Optimization of GC Columns for this compound Analysis
The choice and optimization of the gas chromatography (GC) column are critical for achieving successful separation and analysis of this compound. Key parameters to consider include the stationary phase, column length, internal diameter (ID), and film thickness. restek.comlcms.cz
Stationary Phase: The polarity of the stationary phase is a primary factor in achieving separation. lcms.cz For a compound like this compound, a nonpolar or mid-polarity column is generally suitable. utm.my A common choice for general-purpose analysis of compounds like polychlorinated biphenyls (PCBs), which are structurally related to tetrachloroterphenyls, is a 5% phenyl polysilphenylene-siloxane stationary phase. utm.my The selection of the stationary phase should be based on the principle of "like dissolves like," where the polarity of the stationary phase is matched to the polarity of the analytes to achieve optimal retention and separation. lcms.cz
Column Dimensions:
Length: Column length affects both resolution and analysis time. Longer columns provide better resolution by increasing the number of theoretical plates, but also lead to longer run times. A 30-meter column is often a good starting point for many applications, providing a balance between resolution and speed. scioninstruments.com
Internal Diameter (ID): The internal diameter of the column influences both efficiency and sample capacity. Smaller ID columns (e.g., 0.18-0.25 mm) offer higher resolution but have a lower sample capacity. A 0.25 mm ID is a common choice that balances these factors. scioninstruments.com
Film Thickness: The thickness of the stationary phase film impacts the retention of analytes. Thicker films increase retention, which can be beneficial for volatile compounds but may lead to longer analysis times and potential peak broadening for less volatile compounds like this compound. scioninstruments.com
The following table summarizes the general effects of altering GC column parameters on the analysis:
| Parameter | Increase | Decrease |
| Column Length | Increased resolution, longer analysis time | Decreased resolution, shorter analysis time |
| Internal Diameter | Increased sample capacity, lower resolution | Decreased sample capacity, higher resolution |
| Film Thickness | Increased retention, higher sample capacity | Decreased retention, lower sample capacity |
This table provides a generalized summary of the impact of changing GC column dimensions.
Optimization is an iterative process. For complex mixtures, a temperature program, where the oven temperature is increased during the run, is often employed to elute a wide range of compounds with varying boiling points in a reasonable time. uib.no
Quantitative and Qualitative Analysis in Complex Matrices
Analyzing this compound in complex matrices such as environmental samples (soil, water, sediment) or biological tissues presents significant challenges due to the presence of numerous interfering compounds. thermofisher.comfrontiersin.org GC-MS is particularly well-suited for this task due to its high selectivity and sensitivity. thermofisher.com
Qualitative Analysis: The primary goal of qualitative analysis is to confirm the presence of this compound. This is achieved by comparing both the retention time and the mass spectrum of a peak in the sample chromatogram to that of a known standard. The mass spectrum of a compound is a unique fingerprint, and its fragmentation pattern can be used for definitive identification. lcms.cz High-resolution mass spectrometry (HRMS) can further enhance qualitative analysis by providing highly accurate mass measurements, which aids in determining the elemental composition of the analyte. thermofisher.com
Quantitative Analysis: Once identified, the concentration of this compound can be determined. This is typically done using a calibration curve created by analyzing a series of standards of known concentrations. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample.
For trace-level quantification in complex matrices, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer (GC-MS/MS) are often employed. thermofisher.com
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This significantly reduces background noise and increases sensitivity. thermofisher.com
Multiple Reaction Monitoring (MRM): With a triple quadrupole instrument, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and then a specific product ion is monitored in the third. This highly selective process provides excellent signal-to-noise ratios, allowing for very low detection limits. thermofisher.com
The following table highlights key aspects of quantitative and qualitative analysis in complex matrices:
| Analysis Type | Key Objective | Primary Technique(s) |
| Qualitative | Identification and confirmation of this compound. | Retention time matching, mass spectral library comparison, high-resolution mass spectrometry. |
| Quantitative | Determination of the concentration of this compound. | Calibration curves, selected ion monitoring (SIM), multiple reaction monitoring (MRM). |
This table outlines the main objectives and common techniques for the analysis of this compound.
Proper sample preparation is crucial for successful analysis in complex matrices to remove interferences and concentrate the analyte of interest before injection into the GC-MS system. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a versatile and powerful analytical technique used for the separation, identification, and quantification of a wide range of compounds. tidjma.tnopenaccessjournals.com It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. In HPLC, a liquid sample is pumped through a column packed with a stationary phase under high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. gmi-inc.com
HPLC for Environmental Monitoring of this compound
HPLC plays a significant role in environmental monitoring by enabling the detection and quantification of pollutants in various environmental matrices, including water, soil, and air. gmi-inc.comhplcvials.com Its high sensitivity and versatility make it an invaluable tool for assessing water quality and analyzing soil contamination. hplcvials.comtidjma.tn
For the analysis of this compound, which is a non-polar compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). tidjma.tn The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The advantages of using HPLC for environmental monitoring of this compound include:
High Sensitivity and Specificity: HPLC can detect and quantify trace amounts of pollutants in complex environmental samples. tidjma.tn
Versatility: A wide variety of stationary phases and mobile phases can be used to optimize the separation for specific analytical needs. tidjma.tn
Robustness: HPLC methods can be developed to be reliable and reproducible for routine monitoring. hplcvials.com
The following table provides an overview of HPLC parameters for the analysis of non-polar compounds like this compound:
| HPLC Parameter | Typical Selection for this compound | Rationale |
| Mode | Reversed-Phase (RP-HPLC) | This compound is a non-polar compound. |
| Stationary Phase | C18 or C8 | Provides a non-polar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A polar mobile phase is used to elute the non-polar analyte. |
| Detector | UV-Vis or Mass Spectrometry (LC-MS) | UV detection is common for aromatic compounds; MS provides higher selectivity and sensitivity. |
This table summarizes typical HPLC conditions for the analysis of this compound.
When coupled with a mass spectrometer (LC-MS), HPLC provides even greater selectivity and sensitivity, making it a powerful tool for the unequivocal identification and quantification of this compound at very low concentrations in complex environmental samples. nih.gov
Single-Molecule and Surface-Sensitive Analytical Techniques
Scanning Probe Microscopy (SPM) in this compound Studies
Scanning probe microscopy (SPM) is a family of techniques used to image surfaces at the nanoscale. latrobe.edu.au These techniques utilize a sharp physical probe to scan the surface of a sample and measure interactions between the probe and the surface. latrobe.edu.au This allows for the generation of three-dimensional topographical images with extremely high resolution, sometimes down to the atomic level. mpg.de
One of the most common SPM techniques is atomic force microscopy (AFM). toray-research.co.jp In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. This information is then used to create a topographical map of the surface. nrel.gov
In the context of this compound studies, SPM techniques like AFM could be used to:
Visualize Molecular Arrangements: Investigate how this compound molecules arrange themselves on a surface, providing insights into their self-assembly and crystallization behavior.
Characterize Thin Films: Analyze the morphology and topography of thin films containing this compound, which could be relevant in materials science applications.
Probe Nanomechanical Properties: By measuring the forces between the tip and the sample, it may be possible to probe local mechanical properties such as adhesion and stiffness of materials containing this compound.
Other SPM techniques that could potentially be applied to the study of this compound include:
Kelvin Probe Force Microscopy (KPFM): This technique measures the local contact potential difference between the tip and the sample, providing information about the surface's work function or electrical potential. nrel.gov
Scanning Tunneling Microscopy (STM): STM measures the tunneling current between a conductive tip and a conductive sample to image the surface with atomic resolution. nrel.gov
The following table outlines some potential applications of SPM in the study of this compound:
| SPM Technique | Potential Application | Information Gained |
| Atomic Force Microscopy (AFM) | Imaging of molecular layers | Surface topography, molecular organization |
| Kelvin Probe Force Microscopy (KPFM) | Characterization of electronic properties | Surface potential, work function |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of conductive substrates | Atomic-scale surface structure |
This table illustrates potential uses of various SPM techniques for studying this compound.
The application of these advanced, surface-sensitive techniques can provide fundamental insights into the behavior of this compound at the molecular level, complementing the bulk analytical data obtained from techniques like GC-MS and HPLC. ru.nl
Scanning Tunneling Microscopy (STM) for On-Surface Reactions
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. scispace.com Invented in 1981, it provides a three-dimensional profile of a surface, which allows for the characterization of surface structures and the observation of adsorbed molecules. illinois.edu The technique operates based on the quantum mechanical principle of tunneling. A voltage bias is applied between a sharp, electrically conductive tip and the sample surface. When the tip is brought within a few angstroms of the surface, electrons can "tunnel" across the vacuum gap, generating a measurable tunneling current. illinois.edu This current is exponentially dependent on the tip-sample distance, which provides STM with its exceptional vertical resolution (~0.01 nm) and lateral resolution (~0.1 nm). researchgate.net
STM is particularly valuable for studying the mechanisms of surface reactions in fields like heterogeneous catalysis. researchgate.net It allows researchers to monitor chemical reactions on single-crystal metal surfaces with atomic resolution, providing insights into elementary processes such as adsorption, dissociation, and diffusion. researchgate.net
In the context of this compound, STM could be employed to investigate its behavior on various surfaces, which is crucial for understanding its environmental fate and potential for catalytic degradation. Researchers could visualize individual this compound molecules adsorbed on a substrate, such as a metal oxide or a clay mineral surface. Such studies could reveal:
Adsorption Geometries: Determining the preferred orientation and conformation of this compound molecules on a surface.
Surface-Induced Dissociation: Observing the breaking of C-Cl or C-C bonds as a result of interaction with a catalytically active surface, a key step in detoxification pathways.
Reaction Intermediates: Identifying transient species formed during the degradation process on the surface. By applying energy, for instance through laser heating, it's possible to probe high-barrier reaction pathways that might otherwise be unobservable. nih.gov
These investigations would provide unprecedented, real-space insight into the fundamental interactions governing the environmental behavior of this compound.
Atomic Force Microscopy (AFM) for Molecular Manipulation
Atomic Force Microscopy (AFM) is another scanning probe microscopy technique developed in 1986 that can image surfaces with atomic resolution. illinois.edu Unlike STM, AFM does not require the sample to be electrically conductive. It operates by measuring the forces between a sharp tip on a flexible cantilever and the sample surface. illinois.edu As the tip scans the surface, these forces cause the cantilever to deflect, and this deflection is typically measured by a laser beam reflected off the back of the cantilever onto a photodiode. illinois.edu This allows for the generation of a topographical map of the sample.
A significant capability of AFM, particularly when combined with STM in a hybrid instrument, is the manipulation of individual atoms and molecules. illinois.eduprinceton.edu By applying controlled forces with the AFM tip, researchers can push, pull, or otherwise modify molecules on a surface. princeton.edumpi-cbg.de This "nanomanipulation" has been used to assemble nanostructures and to probe the mechanical properties of single molecules. mpi-cbg.de
For this compound, AFM-based molecular manipulation could be used to explore its structural and physicochemical properties at the single-molecule level. Potential research applications include:
Structural Elucidation: While the general structure is known, AFM can confirm the specific conformation and planarity of different this compound isomers when adsorbed on a surface. illinois.edu
Probing Intermolecular Forces: By manipulating one molecule relative to another, the strength of intermolecular forces (e.g., van der Waals, pi-pi stacking) between this compound molecules can be quantified.
Inducing Chemical Reactions: The AFM tip can be used to apply a localized force or voltage to a specific part of a this compound molecule, potentially inducing a targeted chemical transformation, such as the cleavage of a specific chlorine atom.
These experiments provide a direct method for investigating the physical and chemical properties of this compound, which are difficult to study using bulk analytical methods. nih.gov
Crossed Molecular Beam Technique in Molecular Collision Studies
The crossed molecular beam technique is a sophisticated experimental method used to study the dynamics of chemical reactions at the level of single molecular collisions. libretexts.org In this technique, two collimated, low-density beams of atoms or molecules are made to intersect at a fixed angle within a high-vacuum chamber. wikipedia.orghw.ac.uk When particles from the two beams collide, they can react or be scattered. A detector, often a mass spectrometer, is then used to measure the velocity, angle, and identity of the resulting product molecules. wikipedia.org
This method allows chemists to control the initial conditions of a reaction, such as the collision energy and the orientation of the reactants, and to observe the direct outcomes of a single reactive event. nobelprize.org The data generated provides detailed information about energy partitioning among the translational, rotational, and vibrational modes of the products, offering deep insight into the reaction mechanism and the potential energy surface. libretexts.orgwikipedia.org The technique was pioneered by Dudley Herschbach and Yuan T. Lee, who received the 1986 Nobel Prize in Chemistry for this work. libretexts.org
In the study of this compound, the crossed molecular beam technique could be used to investigate its gas-phase reaction dynamics with key atmospheric species, such as hydroxyl (•OH) radicals, which are crucial for the atmospheric degradation of persistent organic pollutants.
A hypothetical experiment could involve:
Beam 1: A beam of a specific this compound isomer.
Beam 2: A beam of •OH radicals.
Collision: The beams are crossed, and the collision energy is precisely controlled.
Detection: The resulting products (e.g., hydroxylated this compound, products of ring cleavage) are detected to determine their energy and angular distribution.
Such an experiment could definitively answer fundamental questions about the atmospheric reactivity of this compound, such as identifying the primary reaction pathways and determining the energy barriers for these reactions. numberanalytics.com
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Reactant 1 | This compound Isomer (e.g., 2,2',4,4'-Tetrachloroterphenyl) | Investigate isomer-specific reactivity. |
| Reactant 2 | Hydroxyl Radical (•OH) | Simulate key atmospheric degradation pathway. |
| Collision Energy | 0.1 - 1.0 eV (9.6 - 96.5 kJ/mol) | Probe reaction dynamics across atmospherically relevant energy ranges. |
| Detection Method | Tunable Mass Spectrometry | Identify and quantify reaction products and unreacted species. |
| Measured Variables | Product Angular Distribution, Velocity Distribution | Determine reaction mechanism (e.g., direct abstraction vs. addition-elimination). |
Developments in Miniaturized Analytical Instrumentation for Environmental Analysis
In recent years, there has been a significant trend toward the miniaturization of analytical instruments. spectroscopyonline.com This development is driven by the need for portable, rapid, and low-cost on-site analysis, particularly in environmental monitoring. labmanager.com Miniaturization reduces the consumption of reagents, lowers power requirements, and often increases analytical throughput. spectroscopyonline.com Technologies like micro-electro-mechanical systems (MEMS) have enabled the development of handheld or portable versions of sophisticated laboratory instruments, including gas chromatographs (GC), mass spectrometers (MS), and various forms of spectrometers. numberanalytics.com
These portable systems are invaluable for the field analysis of environmental pollutants, allowing for real-time detection of contaminants in air, water, and soil. labmanager.comnumberanalytics.com For instance, portable GC-MS systems can provide fast and accurate identification of volatile and semi-volatile organic compounds directly on-site, eliminating the need for sample transport and preservation.
The application of miniaturized analytical instrumentation is highly relevant for monitoring this compound and other polychlorinated aromatics in the environment. Due to their persistence and potential for long-range transport, the ability to conduct rapid screening at contaminated sites or remote locations is critical.
| Instrument Type | Sample Matrix | Analytical Goal | Key Advantage |
|---|---|---|---|
| Portable GC-MS | Soil, Sediment, Air | On-site identification and semi-quantification of TCTP isomers. | High selectivity and confirmatory analysis in the field. labmanager.com |
| Handheld X-Ray Fluorescence (XRF) | Soil, Building Materials | Rapid screening for total chlorine content as an indicator of contamination. | Non-destructive, fast (seconds), requires minimal sample preparation. spectroscopyonline.com |
| Miniaturized Liquid Chromatograph (LC) | Water | Separation and detection of TCTPs in water samples at trace levels. | Enables in-situ monitoring of aqueous contamination. nih.gov |
| Smartphone-based Colorimetric Sensors | Water | Low-cost screening for the presence of chlorinated aromatics. | High accessibility and potential for citizen science applications. elsevier.com |
The continued development of these portable systems will enhance our ability to map the extent of this compound contamination and monitor the effectiveness of remediation efforts in real time. nih.gov
Non-Target Screening and Comprehensive Chemical Profiling Approaches
Traditional environmental analysis often relies on targeted methods, where the instrument is set up to look for a specific, predefined list of known chemicals. wur.nl While effective for monitoring regulated compounds, this approach cannot detect unexpected contaminants or novel transformation products. Non-target screening (NTS) is a powerful alternative approach that aims to identify as many chemical compounds as possible in a sample without prior selection. nih.gov
NTS typically utilizes high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with liquid or gas chromatography. mdpi.com These instruments measure the accurate mass of thousands of chemical features in a sample with high precision, allowing for the tentative identification of compounds by calculating their elemental formulas. mdpi.com By comparing the results from a potentially contaminated sample to a reference or background sample, a differential analysis can reveal the presence of unique or elevated contaminants. frontiersin.org
For a compound class like tetrachloroterphenyls, NTS is a particularly valuable tool for several reasons:
Isomer and Congener Identification: There are many possible this compound isomers. A non-target approach can detect these different forms without needing an individual analytical standard for each one.
Discovery of Transformation Products: NTS can identify previously unknown metabolites or environmental degradation products of this compound, providing a more complete picture of its environmental fate. au.dk
Holistic Exposure Assessment: In human biomonitoring or ecosystem studies, NTS can provide a comprehensive profile of all detectable chemicals, placing the exposure to tetrachloroterphenyls within the context of the total chemical burden. nih.gov
The workflow for an NTS study involves complex data processing to extract, align, and tentatively identify chemical features from the raw data. mdpi.com While challenging, this approach is revolutionizing environmental chemistry by enabling a more holistic and discovery-driven assessment of chemical contamination. frontiersin.org
Environmental Occurrence, Distribution, and Transport of Tetrachloroterphenyl
Distribution Across Environmental Compartments
Scientific investigations have confirmed the presence of PCTs in a wide array of environmental matrices, indicating their widespread distribution. iaea.org Due to their chemical properties, these compounds can be transported far from their original sources, leading to their detection in diverse ecosystems.
To illustrate the range of concentrations observed for related compounds, the following table presents data on PCB concentrations in the air. It is important to note that these are not direct measurements of tetrachloroterphenyl but provide a reference for understanding the atmospheric behavior of persistent chlorinated hydrocarbons.
Table 1: Atmospheric Concentrations of Polychlorinated Biphenyls (PCBs) in Various Locations
| Location | Concentration Range (pg/m³) | Predominant Congeners |
|---|---|---|
| Urban Areas (e.g., Chicago) | 75 - 5,500 | Lower chlorinated congeners |
| Remote Arctic Areas | < 5 - 30 | Lower chlorinated congeners |
Data sourced from studies on Polychlorinated Biphenyls and may not be directly representative of this compound concentrations.
Polychlorinated terphenyls have been detected in both water and sediment samples, underscoring their persistence in aquatic environments. iaea.org Due to their low water solubility and tendency to adsorb to organic matter, higher concentrations are often found in sediments, which can act as a long-term sink for these compounds.
Data on the specific concentrations of this compound in aquatic systems is scarce. However, studies on PCTs as a group confirm their presence. For context, research on other persistent organic pollutants in river systems has shown a wide range of concentrations, influenced by industrial discharges, wastewater treatment plant effluents, and atmospheric deposition.
Table 2: Concentrations of Polychlorinated Biphenyls (PCBs) in Water and Sediment
| Environmental Compartment | Location | Concentration Range |
|---|---|---|
| Water | Red River (Vietnam) | 0.013 - 0.033 µg/L (for total PCBs) |
| Sediment | Red River (Vietnam) | 23.3 µg/kg dry weight (average for total PCBs) |
| Sediment | Yellow River Delta (China) | 5.6 - 56.6 µg/kg dry weight (for total PCBs) |
Data sourced from studies on Polychlorinated Biphenyls and may not be directly representative of this compound concentrations.
The presence of PCTs in soil is a result of atmospheric deposition and the application of contaminated materials. iaea.org Similar to sediments, the organic matter content of soil plays a crucial role in the retention of these hydrophobic compounds.
While specific data for this compound in soil is not widely available, studies on PCBs in industrial and residential soils indicate that concentrations can vary significantly depending on the proximity to sources. For example, soil concentrations of total PCBs in an industrial city in India ranged from 3.25 to 25.22 µg/kg. nih.gov
Table 3: Concentrations of Polychlorinated Biphenyls (PCBs) in Soil
| Location Type | Concentration Range (µg/kg) |
|---|---|
| Industrial City (India) | 3.25 - 25.22 |
| Former Military Air Base | 17 - 1,040 (in leachability tests) |
Data sourced from studies on Polychlorinated Biphenyls and may not be directly representative of this compound concentrations.
Atmospheric Transport and Dispersion Modeling
The presence of compounds like this compound in remote regions, far from industrial sources, is clear evidence of their capacity for long-range atmospheric transport. nih.gov Atmospheric transport models are essential tools for understanding the pathways and predicting the deposition of these persistent organic pollutants.
Long-range atmospheric transport of semi-volatile organic compounds like this compound is a complex process. It involves cycles of volatilization from surfaces (such as soil and water), transport in the atmosphere, and subsequent deposition. This "grasshopper effect" allows these chemicals to travel vast distances, often towards colder regions where they are then deposited and can become trapped.
Modeling studies for related compounds like PCBs have shown that factors such as wind patterns, temperature, and the chemical's physical-chemical properties (e.g., vapor pressure, octanol-air partitioning coefficient) are critical in determining the extent of their transport. nih.gov Climate change is also predicted to influence these processes, potentially enhancing the transport of some POPs to the Arctic. copernicus.org
This compound is removed from the atmosphere and deposited onto the Earth's surface through both wet and dry deposition processes.
Wet deposition involves the removal of the compound from the atmosphere by precipitation, such as rain and snow. Both gaseous and particle-bound this compound can be scavenged by precipitation. The efficiency of wet deposition is influenced by factors like the intensity of the precipitation and the compound's partitioning between the gas and particle phases.
Dry deposition refers to the removal of the compound from the atmosphere in the absence of precipitation. This occurs through the gravitational settling of particles to which the compound is adsorbed, as well as the direct transfer of the gaseous form to surfaces. Dry deposition is a continuous process, and its rate is influenced by atmospheric turbulence, surface characteristics, and the properties of the compound itself.
Spatial and Temporal Trends in Environmental Concentrations
Investigating the spatial and temporal trends of this compound in the environment is essential for evaluating the effectiveness of regulations and understanding its environmental fate. Due to a lack of specific and widespread monitoring data for this compound, studies on the closely related polychlorinated biphenyls (PCBs) can offer insights into the expected trends for similar persistent organic pollutants.
Spatial Trends:
Spatial trends of POPs generally show higher concentrations near historical source areas, such as industrial and urban centers. nih.gov For PCBs, atmospheric concentrations are typically higher near urban areas, indicating ongoing primary emissions or secondary emissions from environmental reservoirs. nih.govscilit.com For example, a study of atmospheric PCB concentrations near the Great Lakes found higher levels at sites near more populated and industrialized areas like Chicago and Toronto compared to more remote sites at Lakes Superior and Huron. nih.govscilit.com It is plausible that this compound would exhibit a similar spatial distribution, with elevated concentrations in soil, sediment, and air closer to former manufacturing and use sites.
Temporal Trends:
Following restrictions on their production and use, the environmental concentrations of many POPs have shown a general decline over time. For PCBs, which were banned in the United States in 1979, numerous studies have documented decreasing levels in various environmental compartments, including air, water, and biota. nih.govnih.gov For instance, a review of PCB levels found a significant drop in contamination in fish and shellfish from the early 1970s to the late 1980s. nih.gov More recent studies have shown that while concentrations continue to decline, the rate of decrease has slowed for some PCB congeners. nih.gov This is often attributed to the ongoing release from secondary sources such as contaminated soils, sediments, and building materials.
The following interactive table illustrates hypothetical temporal trends for a persistent organic pollutant like this compound, based on observed trends for PCBs.
This table presents a hypothetical declining trend for a persistent organic pollutant, analogous to what has been observed for PCBs in the environment following regulatory action.
Monitoring Strategies and Methodological Considerations in Environmental Surveys
Effective environmental monitoring is crucial for tracking the presence, transport, and fate of this compound. Monitoring strategies for such persistent organic pollutants require careful planning and the use of sensitive analytical methods to detect the typically low concentrations found in the environment.
Monitoring Strategies:
A comprehensive monitoring strategy for this compound would involve sampling various environmental media to build a complete picture of its distribution. Key components of such a strategy include:
Selection of Sampling Sites: Sites should be chosen to represent a range of environments, including potential source areas (e.g., industrial sites), urban areas, and remote background locations. This allows for the assessment of both local contamination and long-range transport.
Choice of Environmental Media:
Air: Both active and passive air sampling can be used. High-volume air samplers with polyurethane foam (PUF) plugs are commonly used to collect gaseous and particulate-phase POPs. epa.gov Passive air samplers (PAS) are a cost-effective alternative for long-term monitoring over large geographical areas.
Water: Grab samples of surface water can be collected, though the hydrophobic nature of this compound means concentrations in the dissolved phase are likely to be very low. Analysis of unfiltered water samples is often preferred to capture contaminants associated with suspended particles. epa.gov
Sediment and Soil: These are important sinks for hydrophobic compounds. Core samples of sediment can provide a historical record of deposition.
Biota: Organisms at higher trophic levels, such as fish and marine mammals, can bioaccumulate POPs, making them effective indicators of environmental contamination.
Methodological Considerations:
The analytical methods for this compound are similar to those used for other chlorinated hydrocarbons like PCBs. The general procedure involves several steps:
Extraction: The compound is first extracted from the sample matrix using an appropriate solvent. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). cdc.gov
Cleanup: The raw extract contains many other compounds that can interfere with the analysis. Cleanup steps, often involving column chromatography with materials like silica (B1680970) gel or Florisil, are necessary to remove these interferences. cdc.gov
Analysis: The purified extract is then analyzed, typically using gas chromatography (GC) coupled with a sensitive detector. An electron capture detector (ECD) is highly sensitive to halogenated compounds. For more definitive identification and quantification, a mass spectrometer (MS) is used. cdc.govnih.gov High-resolution mass spectrometry (HRMS) can provide the lowest detection limits. cdc.gov
A summary of analytical techniques is provided in the table below.
| Step | Method | Description |
| Sampling | High-Volume Air Sampling | Actively pulls a large volume of air through a filter and adsorbent material. |
| Passive Air Sampling | Uses a sorbent material to collect pollutants from the air over an extended period. | |
| Grab Sampling | Collection of a discrete sample of water, soil, or sediment at a specific time and location. | |
| Extraction | Soxhlet Extraction | A continuous solid-liquid extraction method. |
| Solid-Phase Extraction (SPE) | A technique where compounds are partitioned between a solid and a liquid phase. | |
| Analysis | Gas Chromatography (GC) | Separates volatile compounds in a sample. |
| Electron Capture Detector (ECD) | A sensitive detector for electrophilic compounds like chlorinated hydrocarbons. | |
| Mass Spectrometry (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. |
Given the complexity and low concentrations of these compounds in the environment, stringent quality assurance and quality control (QA/QC) measures are essential throughout the sampling and analysis process to ensure the accuracy and reliability of the data.
Degradation and Environmental Transformation Mechanisms of Tetrachloroterphenyl
Photochemical Degradation Pathways
Photochemical degradation, initiated by the absorption of light energy, is a significant pathway for the transformation of chlorinated aromatic compounds in the environment. For Polychlorinated Terphenyls (PCTs), including Tetrachloroterphenyl, photolysis primarily involves the reductive dechlorination of the molecule.
The exposure of chlorinated p-terphenyls to ultraviolet (UV) radiation, particularly at wavelengths around 300 nm, leads to the replacement of chlorine atoms with hydrogen atoms, a process known as dechlorination. cdnsciencepub.com This is considered the principal photochemical reaction for this class of compounds. cdnsciencepub.com Research on various chlorinated p-terphenyls has shown that the efficiency of this transformation is influenced by the position of the chlorine atoms on the terphenyl structure. cdnsciencepub.com
Studies on a range of PCTs have demonstrated that compounds with chlorine atoms in the ortho positions exhibit substantially higher quantum yields for photolysis compared to other isomers. cdnsciencepub.com The primary photoproducts are less chlorinated terphenyls. cdnsciencepub.com While direct photolysis via C-Cl bond fission is a key mechanism, the presence of sensitizers like benzophenone (B1666685) suggests that a triplet reactive state is involved, although energy transfer can be inefficient. cdnsciencepub.com Furthermore, in the presence of a hydrogen-donating solvent like methanol, substitution products where chlorine is replaced by a methoxy (B1213986) group can be formed, though dechlorination remains the major pathway. cdnsciencepub.com
The susceptibility of PCTs to photodegradation under solar radiation conditions is significant because they absorb light at wavelengths greater than 300 nm. cdnsciencepub.com This suggests that sunlight-induced degradation could be a relevant environmental fate process for this compound. cdnsciencepub.com
Biotic Transformation Processes
Microorganisms play a crucial role in the environmental breakdown of persistent organic pollutants. Biotic transformation of this compound can occur through various metabolic and cometabolic pathways, driven by specific enzymatic systems.
The microbial degradation of polychlorinated aromatic hydrocarbons often proceeds through dechlorination, where chlorine atoms are removed from the aromatic rings. This can occur under both anaerobic and aerobic conditions.
Reductive Dechlorination (Anaerobic): Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors in a process called dehalorespiration. oup.com This process has been observed for compounds structurally similar to this compound, such as Polychlorinated Biphenyls (PCBs). For example, anaerobic microbial consortia have been shown to dechlorinate 2,3,5,6-tetrachlorobiphenyl, removing both meta and ortho chlorines to produce less chlorinated biphenyls. ethz.ch This suggests that similar reductive dechlorination pathways could be a potential transformation route for this compound in anoxic environments like sediments. The process involves the replacement of a chlorine atom with a hydrogen atom. researchgate.net
Cometabolism (Aerobic): In aerobic environments, the degradation of highly chlorinated compounds like this compound is often a cometabolic process. Cometabolism is the transformation of a non-growth-supporting substrate (the chlorinated compound) in the presence of a primary growth-supporting substrate. ethz.ch Bacteria that grow on biphenyl (B1667301), for instance, can co-metabolize a range of PCB congeners. ethz.ch The enzymes induced for biphenyl degradation can fortuitously act on the chlorinated analogues. ethz.ch It is plausible that microorganisms capable of degrading terphenyl or other aromatic hydrocarbons could cometabolize this compound.
The key enzymes initiating the aerobic bacterial degradation of aromatic hydrocarbons are dioxygenases. ethz.chplos.org For PCBs, the biphenyl dioxygenase (BPDO) is a critical enzyme that catalyzes the initial attack on the biphenyl rings by inserting two hydroxyl groups. plos.orgnih.gov This dihydroxylation step is crucial as it destabilizes the aromatic system, making it susceptible to subsequent ring cleavage and further degradation. plos.org The substrate specificity of these dioxygenases is a major factor determining the range of congeners that can be degraded. plos.orgnih.gov It is highly probable that analogous dioxygenase enzymes are responsible for the initial oxidative attack on this compound in aerobic environments.
Under anaerobic conditions, the key enzymes are reductive dehalogenases (RDases). oup.comasm.org These enzymes are central to the process of dehalorespiration. asm.org They catalyze the removal of chlorine atoms, which is often the initial and rate-limiting step in the anaerobic degradation of highly chlorinated aromatic compounds. oup.com Many of these enzymes are complex, containing cofactors such as corrinoids (vitamin B12 derivatives) and iron-sulfur clusters. oup.com
| Degradation Pathway | Key Enzyme Type | Function |
| Aerobic Biodegradation | Dioxygenase (e.g., Biphenyl Dioxygenase) | Catalyzes the insertion of two hydroxyl groups onto the aromatic ring, initiating degradation. plos.org |
| Anaerobic Biodegradation | Reductive Dehalogenase | Catalyzes the removal of chlorine atoms from the aromatic ring (dechlorination). oup.comasm.org |
On-Surface Reaction Dynamics and Transformation Products
The interactions of this compound with surfaces, particularly under the influence of external stimuli, can lead to its transformation. Advanced microscopy techniques have provided insights into these on-surface reactions at the single-molecule level.
Using a combined scanning tunneling microscope (STM) and atomic force microscope (AFM), researchers have demonstrated the precise manipulation of individual 5,6,11,12-tetrachloro-terphenyl molecules on a sodium chloride (NaCl) insulating layer on a copper (Cu(111)) surface.
At a low temperature of 5 K, applying a voltage of approximately +3.5 V from the STM tip can induce the dissociation of two chlorine atoms from the this compound molecule. nih.gov Further increasing the voltage to between +4 V and +4.5 V leads to the dissociation of the remaining two chlorine atoms. nih.gov This process results in the formation of different, highly strained isomers with the chemical formula C18H8. nih.gov These isomers, which had not been previously reported, are stable on the inert NaCl surface at low voltages. nih.gov The specific isomer formed can be selectively controlled by the magnitude and polarity of the applied voltage pulses, demonstrating reversible and selective bond formation and dissociation. nih.gov This tip-induced electrochemistry showcases how external electric fields can control chemical reactions at the single-molecule level. nih.gov
| Experimental Condition | Observation | Resulting Product(s) |
| Molecule: 5,6,11,12-tetrachloro-terphenyl on NaCl/Cu(111) at 5 K | STM Tip Voltage: ~ +3.5 V | Dissociation of two Cl atoms |
| Molecule: Dichloro-terphenyl on NaCl/Cu(111) at 5 K | STM Tip Voltage: +4 V to +4.5 V | Dissociation of remaining two Cl atoms |
Role of Substrate Interactions in Surface Reactions
The degradation and transformation of this compound in the environment are significantly influenced by its interactions with various surfaces. These substrates can range from natural materials like soil minerals and organic matter to engineered surfaces. The nature of the substrate plays a critical role in determining the fate and persistence of this compound by affecting adsorption, facilitating chemical reactions, and influencing photodegradation pathways.
The interaction between a chemical and a surface begins with adsorption, a process governed by the properties of both the this compound molecule and the substrate. In environmental systems, soils and sediments are primary sinks for persistent organic pollutants. The mineralogical composition, organic matter content, and surface chemistry of these substrates are crucial. Minerals such as clays (B1170129) (e.g., montmorillonite, kaolinite) and metal oxides (e.g., goethite) offer large surface areas and reactive sites that can adsorb organic compounds. numberanalytics.com The high organic matter content in some soils can also lead to strong adsorption of hydrophobic compounds like this compound, which may limit their bioavailability for microbial degradation but also concentrate them for other surface-mediated reactions. uonbi.ac.ke Adsorption is not merely a sequestration step; it is often the precursor to degradation. numberanalytics.commdpi.com The adsorbed state can alter the chemical reactivity of the molecule, making it more susceptible to transformation.
Substrate surfaces can act as catalysts, lowering the activation energy required for degradation reactions. Mineral surfaces, particularly those of transition metal oxides and sulfides, can promote a variety of organic reactions. nih.govgfz.de While direct catalytic degradation of this compound on natural mineral surfaces is a complex area of study, the principles of surface-catalyzed reactions are well-established. These surfaces can facilitate dehalogenation, a key step in the breakdown of polychlorinated compounds. The specific surface properties, such as the density of active sites, surface charge, and the presence of growth defects like step edges, can create localized environments conducive to chemical transformation. nih.govbiorxiv.org
Recent advancements in surface science have allowed for the investigation of these interactions at the single-molecule level. Research using scanning tunneling microscopy (STM) has provided direct insight into the surface-mediated reactions of specific this compound isomers. In one such study, 5,6,11,12-tetrachloroterphenyl was deposited onto a copper (Cu(111)) substrate. oup.com The application of a specific voltage from the STM tip was used to induce reactions, demonstrating that the substrate plays a crucial role in the dissociation of the molecule. oup.com This type of research highlights how a conductive substrate can facilitate electron transfer, leading to the stepwise removal of chlorine atoms from the terphenyl backbone. oup.com
The table below summarizes the findings from the STM-induced dissociation of 5,6,11,12-tetrachloroterphenyl on a Cu(111) substrate, illustrating the influence of the substrate in mediating a controlled chemical transformation.
| Parameter | Observation | Source |
| Molecule | 5,6,11,12-tetrachloro-terphenyl | oup.com |
| Substrate | Copper (Cu(111)) | oup.com |
| Technique | Scanning Tunneling Microscopy (STM) | oup.com |
| Initial Reaction | Dissociation of two Chlorine (Cl) atoms | oup.com |
| Inducement Condition | STM tip voltage of ~ +3.5 V | oup.com |
| Subsequent Reaction | Dissociation of remaining two Chlorine (Cl) atoms | oup.com |
| Inducement Condition | Voltage pulses between +4.0 and +4.5 V | oup.com |
| Final Product | Isomers with the chemical formula C₁₈H₈ | oup.com |
Photochemical degradation is another critical transformation pathway that is significantly affected by the substrate. When this compound is adsorbed onto a surface, the substrate can act as a photosensitizer or a photolytic inhibitor. For instance, semiconductor minerals like titanium dioxide (TiO₂) can absorb light and generate reactive oxygen species (ROS), such as hydroxyl radicals, which are highly effective in degrading persistent organic pollutants. mdpi.com Conversely, the substrate can also shield the molecule from direct photolysis by blocking incident light. nih.gov The composition of the degradation products can also be influenced by the substrate material, as seen in studies where oxygen ions from the substrate itself were incorporated into the final products. mdpi.com
Computational Chemistry and Theoretical Modeling of Tetrachloroterphenyl Behavior
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used tool for calculating the ground-state properties of molecules, offering a balance between accuracy and computational cost. researchgate.net DFT methods are applied to predict a range of molecular properties by solving the Kohn-Sham equations, which provides access to the electron density and, from it, the total energy and other attributes of the molecule. mdpi.compitt.edu
Computational Elucidation of Reaction Mechanisms and Energetics
Prediction of Molecular Behavior and Stability
DFT is a valuable tool for predicting molecular stability. stackexchange.com The thermodynamic stability of a modeled structure can be assessed by calculating properties such as the energy above the convex hull or by performing molecular dynamics simulations. stackexchange.com Key descriptors derived from DFT, like the HOMO-LUMO energy gap and chemical hardness, can indicate the chemical activity and stability of a molecule. mdpi.com A larger energy gap generally suggests lower chemical reactivity and greater stability. mdpi.com Functionals within DFT, such as B3LYP, are commonly used for these predictions. chemrxiv.orgmdpi.com Although the principles of DFT are well-established for stability predictions, specific published data tables of calculated thermodynamic properties for tetrachloroterphenyl isomers were not found.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, from conformational changes to interactions with other molecules. ebsco.comnih.gov These simulations are particularly useful for understanding how molecules behave in complex environments, such as in solution or within biological systems. youtube.com The process involves defining a force field, which describes the potential energy of the system, and then integrating the equations of motion numerically over short time steps. nih.gov An "equilibration" phase is often necessary at the beginning of a simulation to allow the system to relax into a realistic state before data collection begins. youtube.com Despite the utility of MD in studying complex molecular systems, specific simulation studies detailing the intermolecular interactions of this compound are not available in the public search results.
Modeling of Environmental Fate and Transport Processes
Environmental fate and transport models are used to predict how chemicals move and transform in the environment, including in air, water, and soil. epa.govresearchgate.net These models use a chemical's physical and chemical properties—such as vapor pressure, water solubility, and partition coefficients—to estimate its distribution and persistence. epa.gov Multimedia fate models can be used to understand the movement of persistent organic pollutants from their sources to environmental sinks and can help in assessing the potential for long-range transport. defra.gov.uk
Atmospheric Chemistry Models for Degradation and Transport
Atmospheric chemistry transport models (CTMs) are sophisticated tools used to simulate the fate of pollutants in the atmosphere. umr-cnrm.frfmi.fi These models incorporate meteorological data, chemical reaction mechanisms, and deposition processes to predict the concentration and distribution of atmospheric species. umr-cnrm.frnoaa.gov For persistent organic pollutants, these models can estimate their atmospheric lifetime and the extent of their transport to remote regions. defra.gov.uk Machine learning techniques are increasingly being explored to create surrogate models that can accelerate the computationally intensive calculations involved in atmospheric chemistry modeling. arxiv.org While models like the Regional Atmospheric Chemistry Mechanism (RACM) are used to evaluate the degradation of organic compounds, specific model outputs or degradation pathways for this compound were not identified in the available research. nih.gov
Future Research Directions and Methodological Advancements in Tetrachloroterphenyl Studies
Integration of Multi-Platform Analytical Approaches
The accurate identification and quantification of tetrachloroterphenyls in environmental matrices present a significant analytical challenge due to the large number of possible isomers and their co-elution with other persistent organic pollutants like polychlorinated biphenyls (PCBs). researchgate.netresearchgate.net Future advancements will rely on the integration of multiple analytical platforms to enhance the specificity and sensitivity of TCT detection.
Historically, gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) has been the primary tool for PCT analysis. tandfonline.comnih.govacs.org However, the complexity of PCT mixtures and environmental samples necessitates more sophisticated approaches. High-performance liquid chromatography (HPLC) and thin-layer chromatography have also been employed to characterize commercial PCT mixtures. tandfonline.comnih.gov
A multi-platform approach, combining the separatory power of different chromatographic techniques with the specificity of various detectors, is crucial. nih.gov For instance, coupling comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOF-MS) can provide enhanced resolution of complex isomer patterns. Furthermore, the use of different ionization techniques in mass spectrometry, such as electron ionization (EI) and electron capture negative ion (ECNI) chemical ionization, can help differentiate between PCT isomers. researchgate.net The integration of data from these diverse platforms will provide a more complete picture of TCT contamination in the environment.
Table 1: Comparison of Analytical Platforms for Tetrachloroterphenyl Analysis
| Analytical Platform | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity for many congeners. acs.org | Co-elution with PCBs can complicate analysis. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Effective for separating complex mixtures. tandfonline.comnih.gov | May have lower sensitivity for certain isomers. |
| Comprehensive 2D Gas Chromatography (GC×GC) | Superior separation power for complex isomer mixtures. | Data analysis can be complex. |
| Multi-Attribute Method (MAM) | Enables simultaneous identification and quantification of multiple attributes. genedata.com | Requires advanced instrumentation and expertise. |
Development of Novel Remediation Strategies Based on Degradation Mechanisms
The persistence of tetrachloroterphenyls in the environment necessitates the development of effective remediation technologies. ontosight.ai Future strategies will likely focus on understanding and harnessing the natural degradation mechanisms of these compounds to develop novel and sustainable cleanup methods. While information specifically on this compound degradation is limited, research on related compounds like PCBs provides a foundation for future work.
Bioremediation, which utilizes microorganisms to break down contaminants, holds significant promise. Research has demonstrated the anaerobic dechlorination of PCBs in sediments, a process that reduces the toxicity of the compounds. researchgate.net Similar microbial pathways could potentially be exploited for the degradation of TCTs. Future research should focus on identifying and isolating microorganisms capable of degrading TCTs and optimizing the environmental conditions to enhance their activity.
Other innovative approaches could include phytoremediation, using plants to take up and degrade contaminants, and advanced oxidation processes that use highly reactive species to destroy TCTs. A deeper understanding of the degradation pathways, including the identification of intermediate and final breakdown products, is essential for developing safe and effective remediation strategies.
Refinement of Theoretical Models for Predictive Environmental Chemistry
Predictive models are invaluable tools for understanding the environmental fate and transport of chemicals like tetrachloroterphenyls. nih.govmdpi.com These models can simulate the distribution of TCTs in various environmental compartments, such as air, water, and soil, helping to predict potential exposure levels and ecological risks. epa.govepa.gov
Future research should focus on refining existing models and developing new ones that more accurately capture the complex behavior of TCTs in the environment. This includes incorporating more precise data on their physicochemical properties, such as solubility, vapor pressure, and partitioning coefficients. Quantitative structure-activity relationship (QSAR) models, which predict the properties and activity of chemicals based on their molecular structure, can be particularly useful in this regard. nih.gov
Furthermore, environmental fate models should be enhanced to account for the transformation and degradation of TCTs over time. mdpi.com This requires a better understanding of their reaction kinetics and the influence of environmental factors such as sunlight, temperature, and microbial activity. By integrating these complex processes, theoretical models can provide more reliable predictions to support environmental risk assessment and management. nih.gov
Table 2: Key Parameters for Environmental Fate Modeling of Tetrachloroterphenyls
| Parameter | Description | Importance for Modeling |
| Octanol-Water Partition Coefficient (Kow) | Measures the lipophilicity of a chemical. | Predicts bioaccumulation potential. |
| Vapor Pressure | Indicates the tendency of a chemical to volatilize. | Determines distribution between air and other compartments. |
| Henry's Law Constant | Describes the partitioning between air and water. | Essential for modeling air-water exchange. |
| Degradation Rate Constants | Quantify the speed of chemical breakdown. | Determines the persistence of the compound in the environment. |
Exploration of Structure-Reactivity Relationships for Emerging Isomers
The term "this compound" encompasses a large number of possible isomers, each with a unique three-dimensional structure. researchgate.net These structural differences can significantly influence their chemical reactivity and, consequently, their toxicological properties. nih.govnumberanalytics.com
Future research must delve deeper into the structure-reactivity relationships of TCT isomers. Studies on related polychlorinated terphenyls have shown that the position of chlorine atoms on the terphenyl backbone affects their biological activity. nih.gov For example, certain isomers may be more likely to induce specific enzyme activities in organisms. nih.govgezondheidsraad.nl
Understanding these relationships is crucial for predicting the potential toxicity of different TCT isomers and for prioritizing them for further investigation. This research will involve a combination of experimental studies, such as in vitro bioassays, and computational modeling to elucidate how subtle changes in molecular structure can lead to significant differences in biological effects. The insights gained will be vital for a more accurate assessment of the risks posed by TCTs to human and environmental health.
Interdisciplinary Collaboration for Comprehensive Environmental Assessment
A comprehensive understanding of the environmental challenges posed by tetrachloroterphenyls requires a collaborative effort that transcends traditional disciplinary boundaries. salford.ac.ukdovepress.com Addressing the multifaceted issues of TCT contamination, from analysis and remediation to risk assessment and policy-making, necessitates the integration of expertise from various fields.
Chemists are needed to develop advanced analytical techniques and study degradation pathways. tandfonline.com Environmental scientists and ecologists are essential for monitoring the distribution of TCTs in ecosystems and assessing their ecological impacts. salford.ac.uk Toxicologists play a critical role in determining the health effects of these compounds. nih.gov Furthermore, engineers are required to design and implement effective remediation technologies, while policymakers and social scientists can help translate scientific findings into effective regulations and management strategies. epa.iebasel.intbasel.intpops.int
By fostering interdisciplinary collaboration, the scientific community can develop a more holistic and effective approach to managing the risks associated with tetrachloroterphenyls and other persistent organic pollutants. who.int This integrated approach will be crucial for protecting environmental quality and public health.
Q & A
Q. What interdisciplinary approaches are needed to address gaps in this compound’s ecotoxicological and human health risk profiles?
- Methodological Answer : Integrate toxicogenomics (e.g., RNA-seq of exposed organisms) with high-throughput screening (HTS) to identify molecular initiating events. Collaborate with regulatory toxicologists to align mechanistic data with AOP (Adverse Outcome Pathway) frameworks. Prioritize studies addressing mixtures (e.g., with PCBs or dioxins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
